7-Fluoro-5-nitro-1H-indole

Description

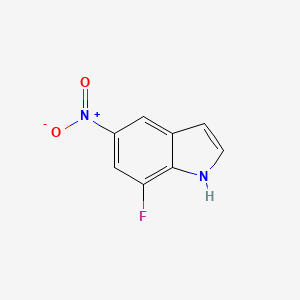

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQZDAXQBWVXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Fluoro-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a cornerstone of modern drug discovery.[2] The strategic functionalization of the indole ring is a key methodology for fine-tuning a molecule's pharmacological profile. This guide focuses on this compound, a derivative whose specific substitution pattern offers a compelling combination of features for synthetic and medicinal chemistry.

The incorporation of a fluorine atom and a nitro group imparts distinct and highly desirable characteristics. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] It is a bioisostere frequently employed to enhance pharmacokinetic properties.[5] Simultaneously, the nitro group, a strong electron-withdrawing moiety, not only influences the electronic landscape of the indole ring but also serves as a versatile synthetic handle. It can be readily reduced to an amine, opening a gateway for a multitude of subsequent chemical transformations. This dual functionalization makes this compound a valuable building block for creating complex molecular architectures and for use in fragment-based drug design.

This document serves as a technical guide to the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 1167055-33-5 | [6] |

| Molecular Formula | C₈H₅FN₂O₂ | [3] |

| Molecular Weight | 180.14 g/mol | [6] |

| Appearance | Typically a yellow or brown solid | N/A |

| Purity | Commercially available up to ≥97% | [7] |

Structural Representation

The structure of this compound, with standard IUPAC numbering, is critical for understanding its reactivity. The fluorine at position 7 and the nitro group at position 5 sterically and electronically influence reactions at the pyrrole and benzene rings.

Caption: Structure of this compound with IUPAC numbering.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield adjacent protons, shifting them downfield. The proton at C4 and C6 will likely appear as doublets, with coupling to each other influenced by the substituents. The protons on the pyrrole ring (C2 and C3) will also be evident, with their chemical shifts influenced by both the fluorine and nitro groups. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. Carbons bonded to or near the electronegative fluorine (C7) and nitro group (C5) will be significantly affected. For example, in 3-methyl-5-nitro-1H-indole, the carbon atoms of the benzene ring show signals in the range of δ 110-142 ppm.[8] A similar range is expected for this compound, with the C-F coupling being a key diagnostic feature for the C7 signal.

-

¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. A single resonance is expected for the fluorine atom at C7. The chemical shift of this signal is highly sensitive to the local electronic and conformational environment, making ¹⁹F NMR an excellent tool for studying protein-ligand interactions if this molecule is used as a fragment or probe.[9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 180.14. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established methodologies for indole formation, adapted for the specific substituents. A primary route involves the dehydrogenation of the corresponding indoline.[11]

Protocol: Synthesis from 7-Fluoro-5-Nitroindoline

This protocol is based on a common synthetic route for indoles from indolines.

-

Starting Material: 7-Fluoro-5-nitroindoline.

-

Reagent: A suitable dehydrogenating agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.

-

Solvent: An inert, high-boiling solvent like toluene, xylene, or dichlorobenzene.

-

Procedure: a. Dissolve 7-Fluoro-5-nitroindoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add a stoichiometric excess of the dehydrogenating agent (e.g., 5-10 equivalents of MnO₂). c. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture through a pad of celite to remove the solid reagent, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient, substituted benzene ring.

-

Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the C5-nitro group to an amine (5-amino-7-fluoro-1H-indole). This transformation provides a nucleophilic handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and participation in cross-coupling reactions. Standard reduction conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) are typically effective.

-

N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and alkylated or acylated to introduce substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability of the N-H group and explore structure-activity relationships (SAR).

-

Electrophilic Substitution: While the indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position, the presence of the strong electron-withdrawing nitro group at C5 deactivates the ring system towards this type of reaction. Consequently, more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation compared to unsubstituted indole.

Caption: Reactivity map showing key functionalization pathways for the title compound.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a highly valuable intermediate and building block. Its utility stems from the strategic placement of its functional groups.

-

Fragment-Based Screening: The molecule's relatively small size and distinct chemical features make it an ideal candidate for fragment-based libraries. The indole core can act as a scaffold, while the fluorine and nitro groups serve as vectors for exploring chemical space and optimizing interactions with a protein target.

-

Intermediate for Bioactive Molecules: The true power of this compound lies in its potential for elaboration. As discussed, the nitro group can be converted to an amine, which is a precursor for a wide range of functionalities. For instance, substituted 5-nitroindoles have been investigated as binders for the c-Myc G-quadruplex, an important anticancer target.[12] The resulting 5-amino-7-fluoro-1H-indole could be used to synthesize analogs of such compounds, with the C7-fluorine potentially enhancing cell permeability or metabolic stability.

-

Scaffold for Kinase Inhibitors: The indole scaffold is prevalent in many kinase inhibitors.[2] The 5-amino group, generated from the nitro precursor, can be used to construct the hinge-binding motifs essential for the activity of many such drugs.

-

Antiviral and Antimicrobial Agents: Indole derivatives are widely explored for their potential as antiviral and antimicrobial agents.[13] The specific substitution pattern of this compound could be leveraged to develop novel agents in these therapeutic areas.

Safety, Handling, and Storage

As with any nitroaromatic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: Based on safety data for analogous compounds, it is classified as harmful if swallowed (H302).[14] Many nitroaromatics are also noted for their potential environmental toxicity, with some being very toxic to aquatic life with long-lasting effects (H410).[14] It may also cause skin, eye, and respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[16][17]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound represents a strategically designed chemical entity with significant potential for researchers in synthetic and medicinal chemistry. The combination of a privileged indole scaffold with a bioisosteric fluorine atom and a versatile nitro group creates a building block ripe for elaboration into more complex, high-value molecules. Its utility as a precursor for 5-aminoindoles is particularly noteworthy, providing a direct entry point for the synthesis of compound libraries targeting a wide range of diseases. By understanding its core chemical properties, reactivity, and synthetic accessibility, drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemicalBook. (2025). This compound | 1167055-33-5.

- CymitQuimica. (n.d.). CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole.

- MilliporeSigma. (2025). F807 - SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- BLD Pharm. (n.d.). 1167055-33-5|this compound.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Indole.

- Fisher Scientific. (2025). 5-Fluoroindole - SAFETY DATA SHEET.

- Unnamed Supplier. (n.d.). This compound, min 97%, 100 mg.

- Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Benchchem. (n.d.). 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7.

- BMRB. (n.d.). bmse000097 Indole at BMRB.

- RSC Publishing. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.

- Apollo Scientific. (n.d.). 7-Fluoro-4-nitro-1H-indole.

- Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- ACS Publications. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

- The Biomolecular Modeling & Computational Biology Group. (2024). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins.

- ResearchGate. (n.d.). A manifold implications of indole and its derivatives: A brief Review.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1167055-33-5 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. rsc.org [rsc.org]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. 1167055-33-5|this compound|BLD Pharm [bldpharm.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 548458-05-5 Cas No. | 7-Fluoro-4-nitro-1H-indole | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

7-Fluoro-5-nitro-1H-indole molecular structure

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: A Key Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, while also delving into its reactivity and strategic applications as a molecular building block.

Introduction: The Strategic Importance of a Substituted Indole

This compound is a specialized aromatic heterocyclic compound built upon the indole scaffold. The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of a fluorine atom at the 7-position and a nitro group at the 5-position imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate for the synthesis of complex therapeutic agents.[2]

The presence of these specific substituents is not arbitrary. The fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and modulate the acidity (pKa) of the N-H proton.[3] Simultaneously, the potent electron-withdrawing nitro group dramatically influences the electron density of the indole ring system and provides a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be used to introduce a wide array of functional groups.[4][5] This guide will dissect these features to provide a comprehensive understanding of this molecule's utility.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1167055-35-5 | [6] |

| Molecular Formula | C₈H₅FN₂O₂ | [7] |

| Molecular Weight | 180.14 g/mol | [7][8] |

| Appearance | Typically a solid | [9] |

| Purity | Commercially available at ≥97% | [6] |

Structural Visualization

The 2D structure of this compound highlights the relative positions of the key functional groups on the bicyclic indole core.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and logical approach involves the dehydrogenation (aromatization) of the corresponding indoline precursor, 7-Fluoro-5-nitroindoline. This precursor itself can be synthesized through electrophilic nitration of 7-fluoroindoline.

Protocol: Synthesis via Dehydrogenation of 7-Fluoro-5-Nitroindoline

This protocol describes the conversion of 7-Fluoro-5-nitroindoline to this compound. The choice of an oxidizing agent is critical; manganese dioxide (MnO₂) is a mild and effective reagent for this type of transformation, selectively oxidizing the indoline without affecting the other functional groups.

Materials:

-

7-Fluoro-5-nitroindoline

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celatom® or Celite® (diatomaceous earth)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 7-Fluoro-5-nitroindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO₂ (5-10 eq by weight).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the predicted key spectroscopic signatures based on its structure and data from analogous compounds.[10]

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~10-11 ppm (br s, 1H): N-H proton.δ ~8.0-8.5 ppm (m, 2H): Aromatic protons at C4 and C6, significantly downfield due to the strong electron-withdrawing effect of the adjacent NO₂ group.δ ~7.0-7.5 ppm (m, 2H): Protons at C2 and C3 of the pyrrole ring. | Chemical shifts are influenced by the aromatic system and the strong deshielding effects of the nitro group. The N-H proton is typically broad and downfield.[11] |

| ¹³C NMR | δ ~140-160 ppm: Quaternary carbons C5 (attached to NO₂) and C7 (attached to F).δ ~100-135 ppm: Remaining aromatic and pyrrole ring carbons. | The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the nitro group will also be significantly downfield.[10] |

| ¹⁹F NMR | A single resonance in the typical range for an aryl-fluoride. | Provides a clean and sensitive handle for characterization, as ¹⁹F NMR has a wide chemical shift range and no background signals in typical organic molecules.[12][13] |

| IR (cm⁻¹) | ~3300-3400: N-H stretch.~1500-1550 and 1330-1370: Asymmetric and symmetric N-O stretching of the nitro group.~1200-1300: C-F stretch. | These absorption bands are highly characteristic of the key functional groups present in the molecule.[14] |

| Mass Spec (EI) | m/z ~180: Molecular ion peak (M⁺). | Corresponds to the molecular weight of the compound.[10] |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for building more complex molecules with therapeutic potential. Its reactivity is governed by the interplay of its functional groups.

Key Principles:

-

Electron-Deficient Aromaticity: The combined electron-withdrawing effects of the 7-fluoro and 5-nitro groups make the indole ring system electron-poor. This deactivates the ring towards traditional electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

-

N-H Acidity: The electron-withdrawing groups increase the acidity of the N-H proton, facilitating its deprotonation to form an indolide anion. This anion can then be alkylated or acylated to introduce substituents at the N1 position.

-

Versatility of the Nitro Group: The nitro group is a cornerstone for derivatization. It can be readily reduced to an amino group (-NH₂), which can then participate in a vast range of reactions, including amide bond formation, sulfonamide synthesis, and diazotization, opening up extensive possibilities for structure-activity relationship (SAR) studies.[5]

-

Role of Fluorine in Medicinal Chemistry: The fluorine atom is a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion can block sites of metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance lipophilicity, which can improve cell membrane permeability.[2][3]

This combination of features makes this compound a highly sought-after intermediate in the development of novel therapeutics, particularly in areas like oncology and virology where substituted indoles have shown significant promise.[5][15]

Conceptual Application in Drug Design

Caption: Logic diagram illustrating the utility of the scaffold in drug design.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- This compound, min 97%, 100 mg. [Source Name Redacted].

- 7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione. CymitQuimica.

- This compound synthesis. ChemicalBook.

- This compound | 1167055-33-5. ChemicalBook.

- 1167055-33-5|this compound|BLD Pharm. BLD Pharm.

- 7-Fluoro-4-nitro-1H-indole. CymitQuimica.

- Supporting inform

- Fluorine in drug discovery: Role, design and case studies. [Source Name Redacted].

- 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7. Benchchem.

- 5-fluoro-2-nitro-1H-indole | C8H5FN2O2 | CID 150977687. PubChem.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.

- 7-Fluoro-4-nitro-1H-indole. Apollo Scientific.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. [Source Name Redacted].

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.

- Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][6][7]thiazole] Crystal. Science Alert.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 5-fluoro-2-nitro-1H-indole | C8H5FN2O2 | CID 150977687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1167055-33-5 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 13. diva-portal.org [diva-portal.org]

- 14. scialert.net [scialert.net]

- 15. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 548458-05-5 Cas No. | 7-Fluoro-4-nitro-1H-indole | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 7-Fluoro-5-nitro-1H-indole (CAS: 1167055-33-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-5-nitro-1H-indole is a substituted indole that serves as a crucial building block in medicinal chemistry and drug discovery. The indole scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a fluorine atom and a nitro group on this scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for novel therapeutics.[1][2] The electron-withdrawing nature of both the fluorine and nitro groups influences the reactivity of the indole ring, providing unique avenues for chemical modification.[1] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing insights for its effective utilization in research and development.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1167055-33-5 | [3] |

| Molecular Formula | C₈H₅FN₂O₂ | [3] |

| Molecular Weight | 180.14 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Purity | Typically ≥95% - 97% | [3][5] |

Structural and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are proprietary to manufacturers, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole and benzene rings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluoro and nitro groups.

-

¹³C NMR: The carbon NMR would reveal eight distinct carbon signals, with the carbons attached to the fluorine and nitro groups showing characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.14 m/z).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring, C=C stretching, and strong asymmetric and symmetric stretches for the nitro (NO₂) group.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and common synthetic approach involves the dehydrogenation of the corresponding indoline.

Illustrative Synthesis Workflow

A common synthetic route is the dehydrogenation of 7-Fluoro-5-Nitroindoline.[6] This precursor can be synthesized from commercially available starting materials through nitration and cyclization reactions.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Nitration of 7-Fluoroindoline:

-

To a cooled (0 °C) solution of 7-fluoroindoline in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

The regioselectivity is directed by the activating nature of the amine (after protonation) and the existing fluoro group.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, then pour it over crushed ice and neutralize to precipitate the 7-fluoro-5-nitroindoline.

-

Filter, wash with water, and dry the crude product.

-

-

Dehydrogenation (Aromatization):

-

Dissolve the 7-fluoro-5-nitroindoline in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in portions.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the oxidizing agent, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The indole nucleus is a common feature in many pharmaceuticals, and the specific substitutions on this compound offer distinct advantages.

The Role of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry.[7] It can act as a bioisostere for other functional groups and is often a precursor to an amino group via reduction. This resulting amine can then be further functionalized to build a diverse library of compounds. Nitro-containing compounds have been explored for various therapeutic areas, including cancer and neurological disorders.[1][7][8]

The Impact of Fluorine

The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[2] Key benefits include:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, often leading to an increased drug half-life.[2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.[2]

-

Improved Lipophilicity: This can enhance membrane permeability and absorption.[9]

Potential Therapeutic Targets

Derivatives of nitroindoles have shown promise in several therapeutic areas:

-

Anticancer Agents: Substituted 5-nitroindoles have been investigated as binders of c-Myc G-quadruplex DNA, which can downregulate the c-Myc oncogene, induce cell-cycle arrest, and show anticancer activity.[8][10][11]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The 7-nitroindole core is a key pharmacophore for potent and selective inhibitors of nNOS.[1] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a valuable therapeutic target.[1]

-

Antiviral Agents: The indole scaffold is a promising pharmacophore in antiviral drug discovery, with fluorinated derivatives showing potent activity against viruses like HCV.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.be [fishersci.be]

- 5. Search Results - AK Scientific [aksci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-5-nitro-1H-indole: A Scoping Analysis of a Promising Scaffold for Novel Therapeutics

An In-Depth Technical Guide

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents.[1][2] Strategic functionalization of the indole ring is a proven methodology for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. This guide focuses on the untapped potential of 7-Fluoro-5-nitro-1H-indole, a synthetic derivative combining three key structural motifs: the privileged indole core, a bio-activating nitro group, and a metabolically robust fluorine atom. While direct biological data on this specific molecule is nascent, a comprehensive analysis of structurally related compounds allows for the formulation of strong, testable hypotheses regarding its therapeutic utility. We will explore its potential applications in oncology, virology, and inflammatory diseases, grounded in established structure-activity relationships. This document provides the scientific rationale, proposed mechanisms of action, and detailed experimental workflows for elucidating the therapeutic promise of this unique chemical entity.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous feature in both natural products and synthetic pharmaceuticals.[3][4] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has made it a central component in drugs targeting a wide array of conditions, from cancer and inflammation to infectious diseases.[1][2] Compounds like the anticancer agent Vinblastine and the anti-inflammatory drug Indomethacin underscore the profound therapeutic impact of the indole scaffold.[2] The true power of the indole nucleus, however, lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity.

Strategic Functionalization: The Roles of the Fluoro and Nitro Moieties

The therapeutic potential of an indole scaffold is critically defined by its substituents. In this compound, the placement of a fluorine atom at the 7-position and a nitro group at the 5-position creates a unique electronic and steric profile poised for targeted biological activity.

-

The 7-Fluoro Substitution: The incorporation of fluorine is a well-established strategy in modern drug design. A fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[5][6] Furthermore, its high electronegativity can modulate the acidity of nearby protons (e.g., the indole N-H), influencing hydrogen bonding capabilities and overall target affinity.[5] Fluorine substitution has been successfully employed to create highly potent antiviral agents, particularly HIV-1 inhibitors, and selective kinase inhibitors for treating inflammatory disorders.[5]

-

The 5-Nitro Substitution: The nitro group is a potent electron-withdrawing group that drastically alters the electronic landscape of the indole ring, rendering it more electron-deficient.[7][8] This modification can enhance binding to specific biological targets and is a key feature in several classes of bioactive molecules. Notably, 5-nitroindole derivatives have been developed as anticancer agents that function by stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[9][10] While the nitro group can be associated with potential toxicity, its inclusion remains a valuable tool in designing targeted therapeutics.[11]

Hypothesized Therapeutic Applications of this compound

Based on the established biological activities of its constituent parts, we hypothesize that this compound holds significant potential in the following therapeutic areas:

As a Novel Anticancer Agent

The combination of the 5-nitro group and the indole core strongly suggests a potential role in oncology.

-

Hypothesized Mechanism 1: c-Myc G-Quadruplex Stabilization: Following the precedent set by other 5-nitroindoles, this compound may selectively bind to and stabilize the G-quadruplex structure in the c-Myc promoter.[9][10] This would prevent transcriptional machinery from accessing the gene, leading to the downregulation of the c-Myc protein, a key driver of cell proliferation in many cancers. The 7-fluoro group could enhance binding affinity and cellular uptake, potentially leading to greater potency.

-

Hypothesized Mechanism 2: PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and is often dysregulated in cancer. Indole derivatives have been shown to modulate this pathway.[7] The unique electronic signature of this compound may enable it to inhibit key kinases within this cascade, such as Akt or mTOR, leading to cell cycle arrest and apoptosis.

-

Hypothesized Mechanism 3: Induction of Reactive Oxygen Species (ROS): Some nitro-aromatic compounds can undergo intracellular reduction, generating reactive oxygen species that induce oxidative stress and trigger cancer cell death.[10] This represents another plausible anticancer mechanism.

Below is a conceptual diagram of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition for an indole-based therapeutic.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

As a Potent Antiviral Agent

Numerous fluorinated indole derivatives have demonstrated potent activity against HIV-1.[5] The fluorine atom is often crucial for this activity. For instance, 4-fluorinated indoles have been shown to be approximately 50-fold more potent as HIV-1 inhibitors than their non-fluorinated counterparts.[5]

-

Hypothesized Mechanism: HIV-1 Attachment or Reverse Transcriptase Inhibition: The compound could interfere with critical stages of the viral lifecycle. It may act as an attachment inhibitor, preventing the virus from binding to host cells, or it could inhibit reverse transcriptase, an essential enzyme for viral replication. The specific position of the fluorine at C-7 could confer a novel binding mode compared to previously reported analogues.

As a Kinase Inhibitor for Inflammatory Diseases

The 7-fluoroindazole scaffold has been successfully utilized to develop potent inhibitors of human spleen tyrosine kinase (Syk), a key target for treating inflammatory disorders like rheumatoid arthritis.[5]

-

Hypothesized Mechanism: Syk Kinase Inhibition: Given the structural similarity between indazole and indole, this compound may fit into the ATP-binding pocket of Syk or other relevant kinases (e.g., JAKs, p38 MAPKs), inhibiting their activity and disrupting the downstream signaling that leads to inflammatory responses.

Proposed Research & Development Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-stage R&D workflow is proposed. This workflow is designed to first validate the hypothesized activities through in-vitro screening and then to elucidate the mechanisms of the most promising leads.

Caption: Proposed R&D workflow for therapeutic evaluation.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of this compound

A plausible synthetic route involves the nitration of a commercially available 7-fluoroindole precursor.

-

Starting Material: 7-Fluoro-1H-indole.

-

Nitration: Dissolve 7-Fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add a solution of potassium nitrate (1.1 eq) in concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 5.2: In-Vitro Anticancer Cell Viability Assay (MTT)

-

Cell Lines: Plate human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HCT-116 - colorectal) in 96-well plates at a density of 5,000 cells/well.

-

Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 5.3: c-Myc G-Quadruplex Binding Assay (FRET-Melting)

-

Materials: Use a dual-labeled c-Myc promoter oligonucleotide (e.g., FAM-Pu27-TAMRA).

-

Assay Buffer: Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

Reaction Mixture: In a 96-well PCR plate, prepare reaction mixtures containing the FRET-labeled oligonucleotide (200 nM) and varying concentrations of this compound (e.g., 0.1 µM to 50 µM) in the assay buffer.

-

Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C at a rate of 0.5°C/min, measuring FAM fluorescence at each step.

-

Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tₘ in the presence of the compound indicates binding and stabilization. Plot ΔTₘ (Tₘ with compound - Tₘ without compound) against compound concentration.

Data Presentation and Future Outlook

Quantitative data from primary screening should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity (IC₅₀ Values in µM)

| Compound | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colorectal) | NKE (Normal Kidney) |

| This compound | TBD | TBD | TBD | TBD |

| Doxorubicin (Control) | 0.05 | 0.09 | 0.12 | 1.50 |

TBD: To Be Determined

A promising result would be low micromolar or nanomolar IC₅₀ values against cancer cell lines with significantly higher values for normal cells, indicating a favorable therapeutic window.

Future Outlook: Should initial screening reveal potent and selective activity, the next logical steps would involve:

-

Lead Optimization: Initiating a structure-activity relationship (SAR) campaign to improve potency and selectivity by synthesizing analogues with modifications at other positions of the indole ring.

-

In-Vivo Efficacy Studies: Testing promising lead compounds in animal models of cancer, viral infection, or inflammation.

-

ADME/Tox Profiling: Conducting comprehensive studies on absorption, distribution, metabolism, excretion, and toxicology to assess the drug-like properties of the lead compounds.

Conclusion

This compound represents a compelling, yet underexplored, scaffold for therapeutic development. By leveraging the known pharmacological benefits of the indole nucleus, the metabolic stability conferred by fluorine, and the unique electronic properties of the nitro group, this compound is rationally positioned to exhibit potent activity as an anticancer, antiviral, or anti-inflammatory agent. The hypothesis-driven research plan and detailed protocols outlined in this guide provide a clear and robust framework for unlocking its therapeutic potential, paving the way for the development of a new class of targeted medicines.

References

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action of 7-Fluoro-5-nitro-1H-indole: A Technical Guide for Novel Compound Investigation

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 7-Fluoro-5-nitro-1H-indole. Due to the limited publicly available data on the specific biological activities of this molecule, this document outlines a structured, hypothesis-driven approach for its characterization. By leveraging the known pharmacological activities of structurally related indole derivatives, particularly those bearing nitro and fluoro substitutions, we propose a series of targeted investigations. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation through in-depth mechanistic studies. The protocols and strategies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its structural versatility allows for interactions with a diverse range of biological targets, including kinases, enzymes, and receptors.[3][4][5] The incorporation of specific functional groups, such as nitro and fluoro moieties, can significantly modulate the compound's physicochemical properties and pharmacological effects.[3][6]

-

The Nitro Group: The presence of a nitro group, as seen in various 5- and 7-nitroindole derivatives, has been associated with anticancer activity.[7] Potential mechanisms include the stabilization of G-quadruplex DNA structures in oncogene promoters like c-Myc, leading to transcriptional repression.[7][8] Furthermore, some nitroindoles have shown activity as inhibitors of neuronal nitric oxide synthase (nNOS).[7]

-

The Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[9][6] Fluoroindoles have demonstrated a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and α-glucosidase inhibition.[9][6][10][11]

Given this context, this compound represents a promising, yet uncharacterized, chemical entity. This guide proposes a systematic approach to uncover its MoA.

Postulated Mechanisms of Action and Initial Hypothesis

Based on the activities of related compounds, we can formulate several primary hypotheses for the MoA of this compound:

-

Hypothesis 1: Anticancer Activity via Kinase Inhibition. The indole scaffold is present in approved kinase inhibitors like sunitinib.[3] The compound may act as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.

-

Hypothesis 2: Anticancer Activity via G-Quadruplex Stabilization. The 5-nitroindole moiety is known to bind and stabilize G-quadruplex structures in the promoter regions of oncogenes such as c-Myc.[7][8]

-

Hypothesis 3: Antimicrobial Activity. Various fluoroindole derivatives have exhibited antibacterial and antifungal properties.[10]

-

Hypothesis 4: Anti-inflammatory Activity. The indole nucleus is a core component of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

A Phased Experimental Approach to MoA Elucidation

A multi-pronged strategy is essential to systematically investigate the potential mechanisms of action of a novel compound.[12][13][14]

Phase 1: Initial Phenotypic Screening and Target Identification

The first phase aims to identify the broad biological effects of this compound.

Experimental Workflow:

Figure 2: Hypothesized kinase inhibition pathway.

Key Experiments:

-

Enzymatic Assays: If a kinase is identified as a potential target, perform in vitro kinase assays to determine the IC50 value and assess selectivity against a panel of other kinases.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase. [15]* Apoptosis Assays: Employ techniques like Annexin V/PI staining to quantify the induction of apoptosis. [15]* Western Blotting: Analyze the expression levels of key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved caspase-3).

Phase 3: In Vivo Efficacy and Pharmacodynamic Studies

The final phase involves evaluating the compound's efficacy and MoA in a living organism.

Key Experiments:

-

Xenograft Mouse Models: For anticancer investigation, implant human cancer cells into immunocompromised mice and treat with the compound to assess tumor growth inhibition.

-

Pharmacokinetic (PK) Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of the target (e.g., kinase phosphorylation) in tumor tissue from treated animals to link drug exposure with biological effect.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of this compound on cultured cell lines. [12][15] Materials:

-

96-well cell culture plates

-

Cancer and normal cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [12]2. Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. [12]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [12]5. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of the compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and serial dilutions of this compound in the kinase assay buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.

-

Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound is a compound with an uncharacterized biological profile, its structural features suggest significant therapeutic potential. The systematic, multi-phased approach detailed in this guide provides a robust framework for its investigation. By progressing from broad phenotypic screening to specific in vitro and in vivo mechanistic studies, researchers can effectively elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The integration of hypothesis-driven research with validated experimental protocols is paramount to the successful characterization of new chemical entities in the drug discovery pipeline.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.

- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate.

- Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI.

- Indole scaffold in biologically important compounds. ResearchGate.

- Reactivity of 3-nitroindoles with electron-rich species. ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.

- Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest.

- Unlocking Pharmaceutical Potential: The Role of 7-Fluoroindole. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate.

- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

- Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing.

- Breaking Barriers in Drug Discovery: Novel Methodologies and Mechanisms of Action. MDPI.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed Central.

- Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

- Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. MDPI.

- The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central.

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the strategic incorporation of fluorine and nitro functional groups can significantly modulate a compound's physicochemical and pharmacological properties. This document delves into the historical context of substituted indoles, details the probable synthetic routes to this compound, discusses its physicochemical characteristics, and explores its potential applications in therapeutic development, particularly in oncology and virology.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] It is a key structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-migraine triptan class of drugs. The indole nucleus serves as a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets, including enzymes and receptors.

The strategic modification of the indole core with specific functional groups is a well-established strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity, and increase membrane permeability. Similarly, the nitro group, a strong electron-withdrawing moiety, can influence a molecule's electronic properties and serve as a handle for further chemical transformations. The combination of these two functionalities on the indole scaffold, as seen in this compound, presents a unique chemical entity with potential for novel therapeutic applications.

A Legacy of Innovation: The Historical Context of Substituted Indoles

The journey to understanding and synthesizing complex indole derivatives has been a long and impactful one in the field of organic chemistry. The initial isolation of indole itself dates back to 1866.[2] However, it was the development of robust synthetic methodologies that truly unlocked the potential of this heterocyclic system for medicinal chemistry.

Two landmark synthetic strategies, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis, have been instrumental in the preparation of a wide variety of substituted indoles.[3][4] The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, has been a workhorse in indole chemistry for over a century.[3] The Leimgruber-Batcho synthesis, a more recent development, offers a powerful alternative, particularly for the synthesis of indoles from readily available o-nitrotoluenes.[4][5] This method proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[5]

The advent of these and other synthetic methods has enabled the systematic exploration of the structure-activity relationships of substituted indoles, leading to the discovery of numerous drugs and clinical candidates. The specific timeline for the first synthesis of this compound is not prominently documented in publicly available literature, suggesting it may be a more recent compound of interest, likely emerging from focused efforts in medicinal chemistry to explore novel chemical space. Its existence is confirmed by its commercial availability from various chemical suppliers.[6][7][8]

Synthesis and Mechanism: Crafting this compound

The logical starting material for the synthesis of this compound via the Leimgruber-Batcho method would be 3-Fluoro-5-nitrotoluene . The synthesis would proceed through two key stages:

Stage 1: Enamine Formation

The first step involves the reaction of the starting o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[5] This reaction forms a highly conjugated enamine intermediate. The acidic protons of the methyl group on the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to generate the enamine.[5]

Stage 2: Reductive Cyclization

The enamine intermediate is then subjected to a reductive cyclization to form the indole ring.[5] This is typically achieved using a variety of reducing agents. Common conditions include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with agents like iron in acetic acid or stannous chloride.[5] The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by elimination of the secondary amine to yield the aromatic indole.

A plausible synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for the Leimgruber-Batcho synthesis, a representative experimental protocol can be outlined as follows. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 3-Fluoro-5-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate, which may be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, some of its key properties can be inferred from its structure and from data provided by chemical suppliers.

| Property | Value/Information | Source |

| CAS Number | 1167055-33-5 | [6][7][8] |

| Molecular Formula | C₈H₅FN₂O₂ | [6] |

| Molecular Weight | 180.14 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere | [2] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms of the indole core. The carbons attached to the fluorine and nitro groups would show characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet or a multiplet, depending on the coupling with neighboring protons, providing a clear diagnostic signal for the presence of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 180.14, confirming the molecular weight of the compound. Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring, C=C stretching vibrations, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

Potential Applications in Drug Discovery and Development

The unique combination of a fluorine atom and a nitro group on the indole scaffold suggests that this compound could be a valuable building block or a lead compound in several areas of drug discovery.

Anticancer Agents

Nitro-substituted indoles have been investigated for their potential as anticancer agents.[10] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole nucleus is present in many known anticancer drugs that act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity. The presence of the fluorine atom could enhance the drug-like properties of such compounds, leading to improved efficacy and pharmacokinetics.

Antiviral and Antimicrobial Agents

Fluorinated and nitrated heterocyclic compounds have a rich history in the development of antiviral and antimicrobial drugs. The introduction of fluorine can often enhance the antiviral potency of a molecule. For example, 7-fluoroindole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.[1] It is plausible that this compound or its derivatives could exhibit interesting activity against a range of viral or microbial targets.

The following diagram illustrates the logical flow from the core chemical structure to its potential therapeutic applications:

Conclusion

This compound represents a fascinating molecule at the intersection of indole chemistry, fluorine chemistry, and medicinal chemistry. While its specific discovery and development history are not widely documented, its structure suggests a rational design based on established principles of drug discovery. The probable synthetic route via the Leimgruber-Batcho synthesis makes it an accessible compound for further investigation. The presence of both a fluorine atom and a nitro group on the privileged indole scaffold makes it a promising candidate for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- This compound. (n.d.). Dayang Chem (Hangzhou) Co.,Ltd.

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,654,292. Washington, DC: U.S.

- Leimgruber–Batcho indole synthesis. (2023, December 13). In Wikipedia. [Link]

- Shukla, S., & Singh, P. (2010). Scalable approach for the synthesis of 5-fluoro, 6-substituted indoles. Organic Chemistry: An Indian Journal, 6(1), 48-51.

- Singh, P., & Kumar, V. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679.

- Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. (1986). Journal of Medicinal Chemistry, 29(10), 1965-1971.

- This compound. (n.d.). Latronics.

- Lee, J. H., & Lee, J. (2016). Controlling bacterial behavior with indole-containing natural products and derivatives. Journal of Microbiology, 54(4), 237-248.

Sources

- 1. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 2. mail.latronics.com.au [mail.latronics.com.au]

- 3. 1167055-33-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. calpaclab.com [calpaclab.com]

- 7. 1167055-33-5|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-5-nitro-1H-indole is a halogenated and nitrated indole derivative that holds significant potential as a versatile building block in medicinal chemistry. The strategic placement of the electron-withdrawing fluorine and nitro groups on the indole scaffold significantly modulates its electronic properties, reactivity, and potential for biological interactions. This guide provides a comprehensive review of its synthesis, chemical characteristics, and burgeoning applications, particularly in the development of novel anticancer therapeutics. By exploring its role as a key intermediate, this document aims to equip researchers with the foundational knowledge to leverage this compound in the design and synthesis of next-generation targeted therapies.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in drug discovery.[3][4] The functionalization of the indole ring is a key strategy for medicinal chemists to fine-tune the pharmacological profile of lead compounds.

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and increase lipophilicity, while a nitro group, a potent electron-withdrawing group, can alter the molecule's reactivity and serve as a handle for further chemical modifications, such as reduction to an amino group.[5] The combination of these two substituents on the indole ring, as seen in this compound, creates a unique chemical entity with significant potential for the synthesis of novel bioactive molecules.[6][7]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous compounds. The most likely pathway involves the synthesis of the corresponding indoline precursor, followed by dehydrogenation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 7-fluoroindoline.

Sources

- 1. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. US20070083053A1 - Process for producing indole compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mail.latronics.com.au [mail.latronics.com.au]

Safety, handling, and storage of 7-Fluoro-5-nitro-1H-indole

An In-depth Technical Guide to the Safe Handling, and Storage of 7-Fluoro-5-nitro-1H-indole

Introduction: Understanding the Molecule

This compound (CAS No. 1167055-33-5) is a specialized heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors.[1][2] As a derivative of indole, it belongs to a class of nitrogen-containing heterocycles that form the backbone of countless biologically active molecules and FDA-approved drugs.[3][4][5] The strategic placement of a fluorine atom and a nitro group on the indole scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential for interaction with biological targets.[6] These characteristics make it a valuable building block in drug discovery programs.

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its safety, handling, and storage. The presence of a nitroaromatic system, in particular, requires careful consideration of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and compound integrity.

Section 1: Hazard Identification and Risk Assessment